
N-(Tert-butyl)-2-(4-formylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a chemical compound that belongs to the class of acetamide derivatives. These compounds are characterized by the presence of an acetamide group and are often modified with various substituents to achieve desired chemical and biological properties. Although the specific compound N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is not directly mentioned in the provided papers, the general class of acetamide derivatives is well-represented and includes compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities .
Synthesis Analysis
The synthesis of acetamide derivatives can involve multi-step reaction sequences. For instance, novel acetamide derivatives with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus have been synthesized starting from the Leuckart reaction, which is a reductive amination process. The synthesis typically involves the condensation of various starting materials, such as glycosylamines or bromophenyl and methoxyphenyl compounds, to achieve the final product . The presence of tert-butyl groups in the compounds is significant as it can influence the biological activity of the molecules .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), elemental analysis, and mass spectrometry. These techniques provide detailed information about the functional groups present and the overall molecular framework . The presence of tert-butyl groups and other substituents like bromo or nitro groups can significantly affect the molecular conformation and, consequently, the chemical reactivity and interactions of the compound .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetamide group and the substituents attached to the aromatic ring. The presence of a formyl group, as in N-(Tert-butyl)-2-(4-formylphenoxy)acetamide, suggests potential for further chemical modifications, such as nucleophilic addition reactions, which could be utilized in the synthesis of more complex molecules or in the formation of drug conjugates .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic ring and the acetamide moiety. Tert-butyl groups are known to impart steric bulk, which can affect the compound's physical state and its solubility in various solvents. The substituents can also impact the hydrogen-bonding patterns, as seen in related compounds where hydrogen bonds play a crucial role in the formation of molecular chains and sheets, which could be relevant for the compound's crystalline structure and intermolecular interactions .
科学的研究の応用
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the synthesis of antimalarial drugs. Chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was carried out using Novozym 435 as a catalyst. This process is significant for the synthesis of similar compounds like N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (Magadum & Yadav, 2018).
Synthesis and Pharmacological Assessment
A study on the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide derivatives, which include a phenoxy-N-(1-phenylethyl)acetamide nucleus, revealed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This highlights the relevance of similar acetamide derivatives in pharmacological research (Rani, Pal, Hegde, & Hashim, 2016).
Hydrogen Bonding Patterns
In the realm of molecular chemistry, studies on hydrogen bonding patterns of N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have revealed insights into molecular interactions, which are essential for understanding the properties of similar compounds like N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (López et al., 2010).
Antioxidant Activities
The study of antioxidant activities of compounds like 2,6-di-tert-butyl-4-methylphenol provides a basis for understanding the antioxidant potential of related compounds, including N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (Barclay, Edwards, & Vinqvist, 1999).
Neuroprotection Evaluation
The synthesis of substituted α-Phenyl and α-Naphthlyl-N-tert-butyl nitrones, including acetamide derivatives, has been evaluated for their neuroprotection capabilities. This points towards potential neuroprotective applications for similar compounds (Deletraz et al., 2020).
Intramolecular Interactions
Research on the intramolecular interactions of N-(3,5-di-tert-butyl-2-hydroxyphenyl)acetamide derivatives provides insight into the molecular behavior of similar compounds, which is crucial for their potential applications (Belkov et al., 2010).
Optoelectronic Properties
The synthesis and study of functionalized acene derivatives, including a novel malononitrile-modified acene, offers insights into the optoelectronic properties that could be relevant for similar compounds like N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (Zhai et al., 2018).
特性
IUPAC Name |
N-tert-butyl-2-(4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)14-12(16)9-17-11-6-4-10(8-15)5-7-11/h4-8H,9H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLSWDRZHPOHTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388101 |
Source


|
| Record name | N-(TERT-BUTYL)-2-(4-FORMYLPHENOXY)ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tert-butyl)-2-(4-formylphenoxy)acetamide | |
CAS RN |
838867-14-4 |
Source


|
| Record name | N-(TERT-BUTYL)-2-(4-FORMYLPHENOXY)ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


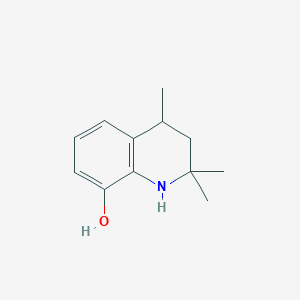
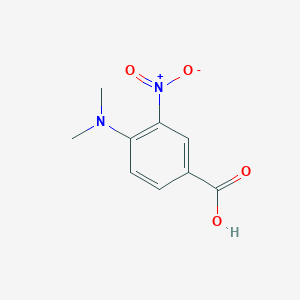
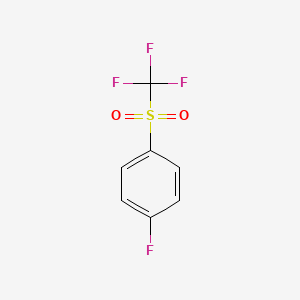
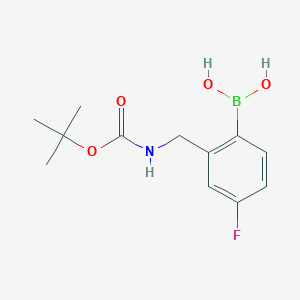

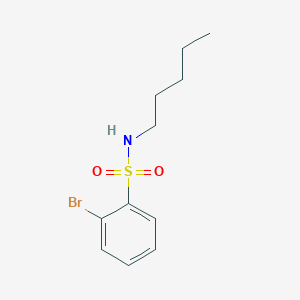


![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)

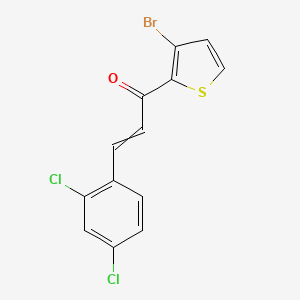
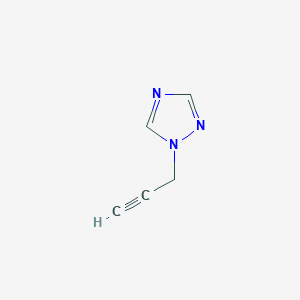
![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)